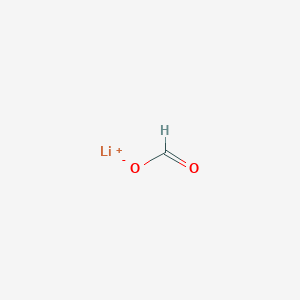

lithium;formate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “lithium;formate” is a chemical substance that has garnered interest in various scientific fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of the compound with the identifier “lithium;formate” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for obtaining the compound in its pure form. These methods typically involve a series of chemical reactions, including the use of specific reagents and catalysts to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of the compound with the identifier “this compound” is scaled up to meet the demand for its applications. The industrial production methods are designed to be efficient and cost-effective, ensuring that the compound is produced in large quantities while maintaining its quality and purity.

Analyse Des Réactions Chimiques

Thermal Decomposition

Lithium formate undergoes oxidative decomposition at elevated temperatures:

-

Reaction : Sintering lithium formate in air produces lithium carbonate (Li₂CO₃), CO₂, and water :

2LiHCO2+O2→Li2CO3+CO2+H2O -

Conditions :

Temperature Range Atmosphere Major Products Yield 400–600°C Air Li₂CO₃, CO₂ >90%

This reaction is utilized in closed-loop recycling processes for lithium-ion batteries .

Electrochemical Formation in Energy Storage Systems

Lithium formate is identified as a decomposition product in lithium-air and lithium-ion batteries:

Lithium-Air Batteries

-

During discharge, lithium formate forms alongside Li₂O₂ and Li₂CO₃ due to electrolyte (e.g., diglyme) decomposition :

CH3OCH2CH2OCH3+O2→LiHCO2+LiOH+H2O -

¹⁷O NMR studies reveal formate constitutes ~13% of discharge products .

CO₂ Reduction in Li-ion Batteries

Role in Solid Electrolyte Interphase (SEI) Formation

In lithium-ion batteries, lithium formate contributes to SEI stability:

-

Formation Pathway : Reaction of lithium hydroxide (LiOH) with ethylene carbonate (EC) forms lithium ethylene monocarbonate (LEMC), which decomposes to lithium formate :

LiOH+EC→LEMC→LiHCO2+CO2 -

Impact : Formate species modify SEI morphology, influencing ion transport and battery longevity .

Phase Transition Behavior

Lithium formate exhibits distinct phase transitions under thermal stress :

| Enthalpy Change (ΔH) | Entropy Change (ΔS) | Temperature (K) | Initial Phase | Final Phase |

|---|---|---|---|---|

| 1.8 kJ/mol | 3.6 J/mol·K | 496 | Crystalline II | Crystalline I |

| 16.19 kJ/mol | 29.7 J/mol·K | 546 | Crystalline I | Liquid |

Applications De Recherche Scientifique

Dosimetry Applications

Electron Paramagnetic Resonance (EPR) Dosimetry

Lithium formate is primarily utilized in EPR dosimetry for measuring absorbed doses in radiation therapy. It has been shown to be effective in clinical settings, particularly for intensity-modulated radiation therapy (IMRT). Studies indicate that lithium formate EPR dosimeters can measure absorbed doses with high precision and minimal energy dependence, making them suitable for various clinical applications:

- Stability : The EPR signal from lithium formate remains stable for at least one month post-irradiation and is unaffected by storage temperatures below 40 °C .

- Measurement Accuracy : In experiments, the absorbed doses measured using lithium formate dosimeters were within ±2.5% of the expected values, demonstrating their reliability in clinical settings .

Case Study: Clinical Dosimetry

A study evaluated the performance of lithium formate dosimeters around clinical HDR (high dose rate) and PDR (pulsed dose rate) 192Ir sources. The results confirmed that these dosimeters are less energy-dependent compared to traditional thermoluminescent dosimeters, making them advantageous for verifying treatment plans across various irradiation conditions .

Energy Storage Applications

Lithium formate is increasingly recognized for its role in energy storage systems, particularly in lithium-ion batteries. Its properties as a stabilizer and buffering agent enhance battery performance:

- Stabilization : Lithium formate acts as a stabilizer in battery electrolytes, contributing to improved cycle life and efficiency .

- Market Growth : The lithium formate market is projected to grow at a CAGR of 5% to 7%, driven by rising demand in battery technology and energy storage solutions .

Chemical Synthesis Applications

Lithium formate is utilized as a reagent in various chemical synthesis processes:

- Catalytic Activity : Research has shown that lithium salts, including lithium formate, exhibit significant catalytic activity in liquid-phase oxidation reactions. This property is attributed to the unique electronic structure of lithium ions, which facilitates electron transfer during reactions .

- Buffering Agent : In chemical reactions requiring controlled pH levels, lithium formate serves as an effective buffering agent due to its solubility and stability .

Pharmaceutical Applications

In the pharmaceutical industry, lithium formate is used in drug formulations and research:

- Formulation Stability : Its properties help stabilize active pharmaceutical ingredients (APIs), ensuring consistent efficacy and safety profiles in drug products.

- Research Applications : Lithium formate's unique chemical characteristics make it valuable in various research contexts, particularly in studies involving ion clusters generated through electrospray ionization techniques .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Dosimetry | EPR dosimetry for radiation therapy | High precision, stability over time |

| Energy Storage | Stabilizer in lithium-ion batteries | Improved performance and cycle life |

| Chemical Synthesis | Reagent in oxidation reactions | Significant catalytic activity |

| Pharmaceuticals | Stabilizing agent in drug formulations | Enhanced stability of APIs |

Mécanisme D'action

The mechanism of action of the compound with the identifier “lithium;formate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions and changes in cellular functions. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic and industrial applications.

Comparaison Avec Des Composés Similaires

Similar Compounds: The compound with the identifier “lithium;formate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but the compound with the identifier “this compound” stands out due to its specific characteristics and applications.

Highlighting Uniqueness: The uniqueness of the compound with the identifier “this compound” lies in its distinct chemical structure and the specific reactions it undergoes. These features make it valuable for various scientific and industrial applications, setting it apart from other similar compounds.

Conclusion

The compound with the identifier “this compound” is a versatile chemical substance with significant potential in scientific research and industrial applications Its unique properties, preparation methods, and reactions make it a valuable compound for various fields, including chemistry, biology, medicine, and industry

Propriétés

IUPAC Name |

lithium;formate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Li/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPJKVVZOOEMPK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHLiO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

52.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.